molecular formula C11H15ClN2O B8433769 5-Chloro-2-phenylpentanoic acid hydrazide

5-Chloro-2-phenylpentanoic acid hydrazide

Cat. No.: B8433769
M. Wt: 226.70 g/mol
InChI Key: OXPSPULALYTGHH-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylpentanoic acid hydrazide is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

5-chloro-2-phenylpentanehydrazide

InChI

InChI=1S/C11H15ClN2O/c12-8-4-7-10(11(15)14-13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)

InChI Key

OXPSPULALYTGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCl)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl phenylacetate (2.0 g) in DMF (5 mL) was added to a solution of sodium hydride (containing mineral oil at 40%, 590 mg) in DMF (20 mL) under ice-cooling. The reaction solution was stirred for 10 minutes, further stirred at room temperature for 30 minutes and then ice-cooled again. A solution of 1-chloro-3-iodopropane (2.99 g) in DMF (5 mL) was added to the reaction mixture, and the reaction solution was stirred at room temperature overnight. Water and ethyl acetate were added to the reaction mixture, and the organic layer was separated. The resulting organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain a crude product of methyl 5-chloro-2-phenylpentanoate. Hydrazine monohydrate (8 mL) was added to a solution of the resulting crude methyl 5-chloro-2-phenylpentanoate (3.279 g) in ethanol (20 mL), and the reaction solution was stirred at room temperature overnight. The reaction solution was concentrated under reduced pressure. Saturated sodium bicarbonate water and ethyl acetate and were added to the residue, and the organic layer was separated. The resulting organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 730 mg of the title compound. The property values of the compound are as follows.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.279 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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